molecular formula C7H11ClN4 B119105 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride CAS No. 157327-50-9

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride

Cat. No.: B119105
CAS No.: 157327-50-9
M. Wt: 186.64 g/mol
InChI Key: MGJMGASPHSHRTG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C7H11ClN4 and its molecular weight is 186.64 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biological Activity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on various research studies and findings.

Chemical Characteristics

  • Molecular Formula : C7H9N3·2HCl
  • Molecular Weight : 208.09 g/mol
  • CAS Number : 157327-49-6
  • Melting Point : 206-211 °C (decomposition)

These characteristics are essential for understanding the compound's stability and solubility, which influence its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Histone Deacetylase (HDAC) Inhibition :
    • Studies have shown that compounds related to tetrahydropyrido[4,3-d]pyrimidine can exhibit significant HDAC inhibitory activity. For instance, related compounds displayed strong to moderate HDAC inhibition and antiproliferative effects against cancer cell lines such as HepG2 and MCF-7. The presence of a hydroxamic acid group was crucial for zinc binding affinity and maximal activity in these compounds .
  • Tyrosine Kinase Inhibition :
    • The compound has shown promise as a tyrosine kinase inhibitor. It has been reported to inhibit several kinases including EGFR, Her2, VEGFR2, and CDK2. In particular, a derivative of this compound demonstrated IC50 values ranging from 40 to 204 nM against these enzymes, indicating potent inhibitory effects comparable to established inhibitors like sunitinib .
  • Induction of Apoptosis :
    • Mechanistic studies revealed that treatment with derivatives of this compound could induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This apoptotic effect is critical for its potential use in cancer therapy.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antitumor Activity :
    • A study investigated the antiproliferative effects of various derivatives against multiple cancer cell lines. Compound IVb was noted for its equipotent inhibition against HDAC1 and HDAC2 and showed significant anticancer properties .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of related compounds indicated that specific substitutions on the pyrimidine ring could enhance biological activity. For example, compounds with halogen substitutions exhibited varying cytotoxicity levels across different cell lines .

Table 1: Biological Activity Summary

CompoundTarget EnzymeIC50 (nM)Cell Line TestedEffect
IVbHDAC1/HDAC240HepG2Antiproliferative
5kEGFR79MCF-7Apoptosis Induction
5kHer293HCT-116Apoptosis Induction
5kVEGFR2204HepG2Antiproliferative

Properties

CAS No.

157327-50-9

Molecular Formula

C7H11ClN4

Molecular Weight

186.64 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C7H10N4.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2,(H2,8,10,11);1H

InChI Key

MGJMGASPHSHRTG-UHFFFAOYSA-N

SMILES

C1CNCC2=CN=C(N=C21)N.Cl.Cl

Isomeric SMILES

C1C[NH2+]CC2=CN=C(N=C21)[NH3+].[Cl-].[Cl-]

Canonical SMILES

C1CNCC2=CN=C(N=C21)N.Cl

Origin of Product

United States

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